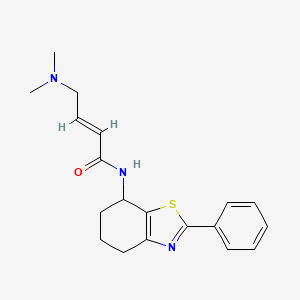

![molecular formula C14H11N3O4 B2373629 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide CAS No. 2034337-25-0](/img/structure/B2373629.png)

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . This core is substituted with a furan-3-carboxamide group and an ethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolo[3,4-b]pyridine core, the furan-3-carboxamide group, and the ethyl group. The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolo[3,4-b]pyridine core and the furan-3-carboxamide group. These groups contain several functional groups that could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrrolo[3,4-b]pyridine core and the furan-3-carboxamide group could influence its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research in heterocyclic chemistry often focuses on the synthesis and characterization of compounds with complex structures, such as those incorporating pyrrolopyridine and furan units. For example, the synthesis of novel heterocyclic systems through acid-catalyzed transformations, leading to the creation of new fused heterocyclic compounds, showcases the methodological advancements in the field (Stroganova, Vasilin, & Krapivin, 2016)[https://consensus.app/papers/transformations-stroganova/550f3e78c72f534aad9044bb6f0fb080/?utm_source=chatgpt]. Similarly, research on the condensation reactions leading to pyrimidin-4(3H)-ones with various heterocyclic substituents demonstrates the diversity of synthetic routes available for constructing heterocyclic compounds (Brown & Cowden, 1982)[https://consensus.app/papers/unfused-heterobicycles-amplifiers-phleomycin-range-brown/c38873f7b5485196a11c35cb424c2fee/?utm_source=chatgpt].

Applications in Material Science and Biology

Some heterocyclic compounds, including those with furan and pyrrole motifs, have been investigated for their potential applications in material science and as biological agents. For example, pyrrole and furan-based pyridine/pyridinium bisamides have been explored for their applications in supramolecular gelators, cation binding, and as vehicles for drug delivery (Panja, Ghosh, & Ghosh, 2018)[https://consensus.app/papers/pyridinepyridinium-bisamides-materials-aggregation-panja/69025eb547e85edfbca18f0f1a8449d3/?utm_source=chatgpt]. Moreover, the antioxidative activity of heterocyclic compounds found in coffee volatiles, produced by the Maillard reaction, highlights the relevance of such compounds in food chemistry and potential health benefits (Yanagimoto, Lee, Ochi, & Shibamoto, 2002)[https://consensus.app/papers/activity-compounds-coffee-volatiles-produced-maillard-yanagimoto/17ef79a47c2959fe90443de213ec50ce/?utm_source=chatgpt].

Direcciones Futuras

The study of compounds with a pyrrolo[3,4-b]pyridine core is an active area of research, particularly in the development of new antitubercular agents . Therefore, “N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide” and similar compounds could be of interest in future research in this area.

Propiedades

IUPAC Name |

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4/c18-12(9-3-7-21-8-9)16-5-6-17-13(19)10-2-1-4-15-11(10)14(17)20/h1-4,7-8H,5-6H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIFVSOVPTCLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C2=O)CCNC(=O)C3=COC=C3)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2373546.png)

![(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2373547.png)

![N-(1-cyanocyclobutyl)-N,3-dimethyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2373550.png)

![6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B2373551.png)

![1-(2-chlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373552.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2373553.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2373556.png)

![4-fluoro-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2373558.png)

![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)